
1-Butanamine, N-ethyl-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanamine, N-ethyl-N-methyl- is an organic compound with the molecular formula C7H17N and a molecular weight of 115.2166 g/mol . It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. This compound is also known by its IUPAC name, N-ethyl-N-methylbutan-1-amine .
准备方法
The synthesis of 1-Butanamine, N-ethyl-N-methyl- can be achieved through various methods. One common synthetic route involves the alkylation of butanamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Butanamine is treated with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures.
Industrial Production: Industrially, this compound can be produced through continuous flow processes where butanamine is reacted with ethyl and methyl halides in a reactor system designed for high efficiency and yield.
化学反应分析
1-Butanamine, N-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur where the nitrogen atom is replaced by other nucleophiles like halides or hydroxides under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions include amine oxides, secondary amines, and substituted amines.
科学研究应用
1-Butanamine, N-ethyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a catalyst in certain polymerization reactions.
作用机制
The mechanism by which 1-Butanamine, N-ethyl-N-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The pathways involved include binding to specific receptors or enzymes, leading to changes in biochemical processes.
相似化合物的比较
1-Butanamine, N-ethyl-N-methyl- can be compared with other similar compounds such as:
1-Butanamine, N-ethyl-: This compound has one less methyl group attached to the nitrogen atom, making it a secondary amine.
1-Butanamine, N-methyl-: This compound has one less ethyl group attached to the nitrogen atom, also making it a secondary amine.
N,N-Dimethylethanamine: This compound has two methyl groups attached to the nitrogen atom, making it a tertiary amine but with a shorter carbon chain.
The uniqueness of 1-Butanamine, N-ethyl-N-methyl- lies in its specific alkyl group arrangement, which influences its chemical reactivity and applications.
属性
CAS 编号 |
66225-40-9 |
|---|---|
分子式 |
C7H17N |
分子量 |
115.22 g/mol |
IUPAC 名称 |
N-ethyl-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-6-7-8(3)5-2/h4-7H2,1-3H3 |
InChI 键 |
WOLFCKKMHUVEPN-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
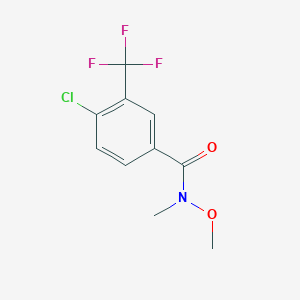
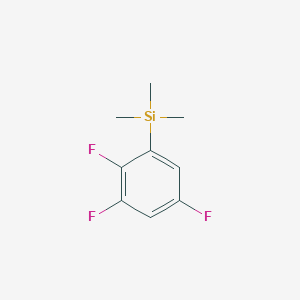
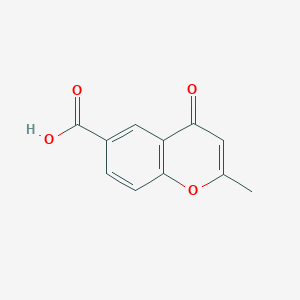
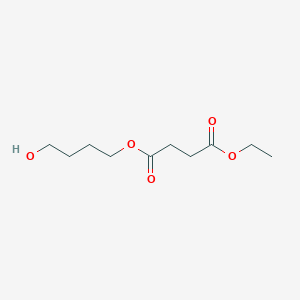

![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
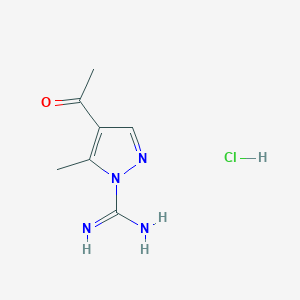
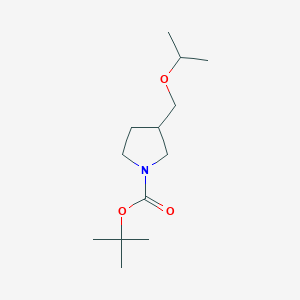
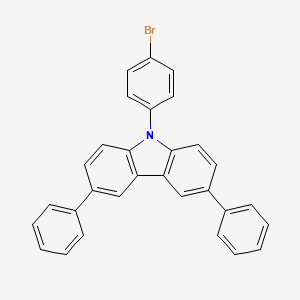

![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)
![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
